molecular formula C9H6ClFN2O B1426185 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine CAS No. 915977-11-6

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine

Cat. No. B1426185
CAS RN: 915977-11-6
M. Wt: 212.61 g/mol
InChI Key: TWUWTFJSKUQHIQ-UHFFFAOYSA-N
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Description

“8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The molecular formula of this compound is C9H6ClFN2O, with an average mass of 212.608 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Specific structural details for this compound are not available in the retrieved papers.

Scientific Research Applications

Antitumor Activity : The structure-activity relationships (SARs) of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which share structural similarities with 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine, were explored. Alterations at the C-6 position of the fluorine atom and other positions were investigated for their cytotoxic activity against tumor cell lines. The research identified compounds with potent cytotoxic activity in vitro and in vivo, highlighting the potential of naphthyridine derivatives as antitumor agents (Tsuzuki et al., 2004).

Antibacterial Agents : The synthesis and evaluation of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including analogs of this compound, have been conducted. These compounds were assessed for their antibacterial activity, showcasing the therapeutic potential of naphthyridine derivatives. The study emphasized the significance of substituent variations at specific positions for enhancing antibacterial efficacy (Matsumoto et al., 1984).

Antimalarial Potential : Research on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate, investigated their antimalarial activity. Although no significant activity was observed compared to standard treatments like chloroquine or primaquine, this work contributes to the understanding of naphthyridine derivatives in antimalarial drug discovery (Barlin & Tan, 1984).

Supramolecular Chemistry : 1,5-Naphthyridine, structurally related to this compound, has been developed into a variety of bidentate and tridentate ligands using methodologies like Stille coupling or Friedlander condensation. This work highlights the utility of naphthyridine as a linker for constructing bridging ligands and their corresponding Ru(II) complexes, demonstrating the versatility of naphthyridines in the field of supramolecular chemistry (Singh & Thummel, 2009).

properties

IUPAC Name

8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUWTFJSKUQHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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